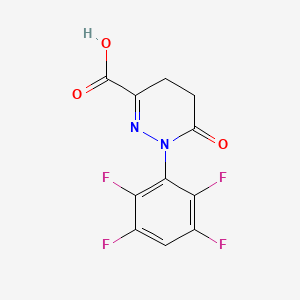

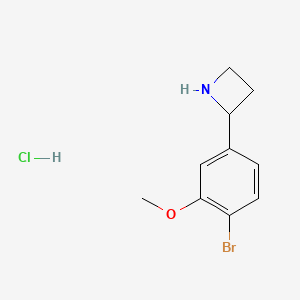

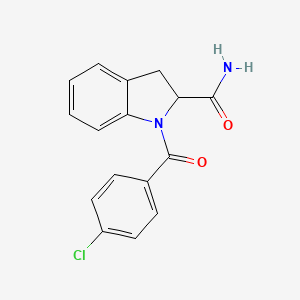

![molecular formula C16H21NO3 B2782469 甲基(4aR,7aR)-6-苄基-2,3,4,4a,5,7-六氢吡喃[2,3-c]吡咯-7a-甲酸酯 CAS No. 2381384-81-0](/img/structure/B2782469.png)

甲基(4aR,7aR)-6-苄基-2,3,4,4a,5,7-六氢吡喃[2,3-c]吡咯-7a-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl (4aR,7aR)-6-benzyl-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylate” is a chemical compound with the IUPAC name "methyl (4aR,7aR)-6-benzylhexahydropyrano [2,3-c]pyrrole-7a (2H)-carboxylate" . It is available for purchase for pharmaceutical testing .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as the compound , can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to pyrroles, catalyzed by a stable manganese complex . A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines can also be used to produce N-substituted pyrroles .Molecular Structure Analysis

The InChI code for this compound is "1S/C16H21NO3/c1-19-15(18)16-12-17(10-13-6-3-2-4-7-13)11-14(16)8-5-9-20-16/h2-4,6-7,14H,5,8-12H2,1H3/t14-,16+/m1/s1" . This code provides a standardized way to represent the compound’s molecular structure.Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, in ionic liquids, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can occur, yielding substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can be completed in a highly regioselective manner to afford N-alkylpyrroles .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Its molecular weight is 275.35 .科学研究应用

环加成和结构阐明

甲基 (4aR,7aR)-6-苄基-2,3,4,4a,5,7-六氢吡喃并[2,3-c]吡咯-7a-羧酸酯参与环加成反应,从而形成结构多样的化合物。例如,甲基 3-芳酰-1-芳基-4,5-二氧代-4,5-二氢-1H-吡咯-2-羧酸酯已与苯乙烯和丁烯基乙醚反应,生成 6-取代的衍生物,其结构已通过 X 射线分析得到证实,表明这些反应在合成具有材料科学和药物潜在应用的新型有机化合物中的潜力 (Bubnov 等人,2015)。

合成和分子内偶氮偶联

该化合物已用于 4-重氮吡咯-2-羧酸酯的合成和分子内偶氮偶联,从而选择性地获得苯并和杂 [c]-稠合的 6H-吡咯并[3,4-c]哒嗪-5-羧酸酯。此过程高效且区域选择性强,证明了该化合物在合成荧光分子和潜在的新型治疗剂中的用途 (Galenko 等人,2016)。

治疗应用的拮抗剂合成

使用该化合物的实用合成方法已导致口服活性 CCR5 拮抗剂的开发,展示了其在治疗应用中的潜力,特别是用于治疗 HIV 感染等疾病 (Ikemoto 等人,2005)。

杂环化合物的环化新模式和合成

该化合物在发现新的环化模式方面发挥了重要作用,从而导致合成新的杂环化合物。这包括形成 9H-吡唑并[3,2-b][1,3]苯并恶嗪,表明其在合成复杂有机分子中的多功能性 (Lisowskaya 等人,2006)。

抗菌和抗真菌活性

由该化合物促进的合成已导致产生具有显着体外抗菌和抗真菌活性的新分子,突出了其在开发新的抗菌剂中的重要性。这表明在解决抗生素耐药性和开发治疗传染病的新疗法方面具有潜在应用 (Bhat 等人,2015)。

属性

IUPAC Name |

methyl (4aR,7aR)-6-benzyl-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-19-15(18)16-12-17(10-13-6-3-2-4-7-13)11-14(16)8-5-9-20-16/h2-4,6-7,14H,5,8-12H2,1H3/t14-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODNUZREMBJREV-ZBFHGGJFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CN(CC1CCCO2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CN(C[C@H]1CCCO2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

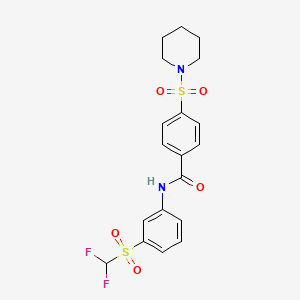

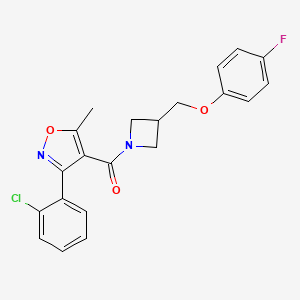

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2782393.png)

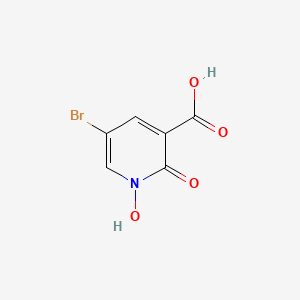

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2782397.png)

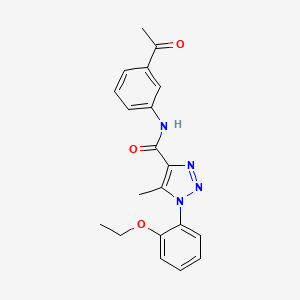

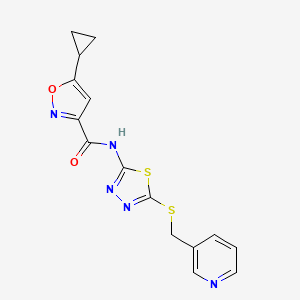

![2-Chloro-N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-fluoropyridine-3-carboxamide](/img/structure/B2782405.png)